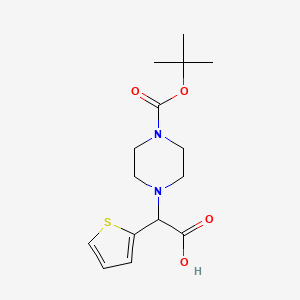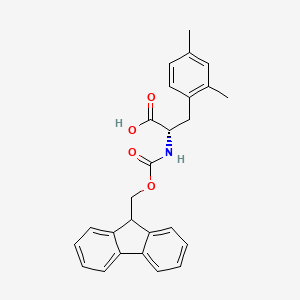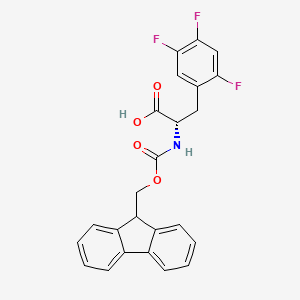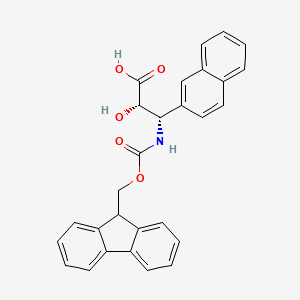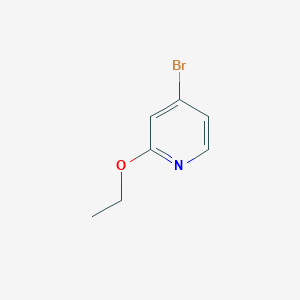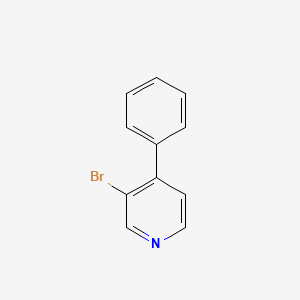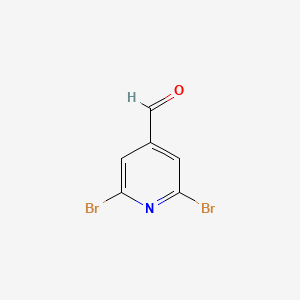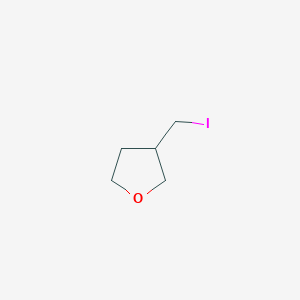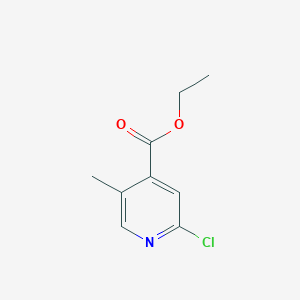
1-N-benzyl-4-chlorobenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-N-benzyl-4-chlorobenzene-1,2-diamine is a derivative of benzene-1,2-diamine, where a benzyl group is attached to the nitrogen atom at the first position and a chlorine atom is substituted at the fourth position of the benzene ring. This structure is related to the compounds discussed in the provided papers, which focus on benzene-1,4-diamine derivatives with various substitutions that impact their physical properties and reactivity.
Synthesis Analysis
The synthesis of benzene-1,4-diamine derivatives can be achieved through various methods. For instance, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives is described as a mild and regioselective protocol. This process involves the anodic oxidation of 2-aminodiphenylamine in a water/ethanol mixture with sulfinic acids as nucleophiles. The use of controlled-potential and constant current techniques ensures high yields and avoids the use of toxic reagents .
Molecular Structure Analysis
The molecular structure of benzene-1,4-diamine derivatives is characterized using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR. X-ray diffraction analysis provides detailed insights into the crystal structure, as seen in the study of N-(2-Pyridylmethylene)benzene-1,4-diamine, which crystallizes in the orthorhombic system and forms supramolecular sheets stabilized by intermolecular hydrogen bonds and C–H···π stacking interactions . These structural features are crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of benzene-1,4-diamine derivatives is influenced by their molecular structure. For example, the anodic oxidation of 2-aminodiphenylamine leads to the formation of 1-N-phenyl-o-benzoquinone diamine, which acts as a Michael acceptor in the synthesis of sulfonyl derivatives . The presence of substituents such as hydroxy, alkoxy, or sulfonyl groups can significantly alter the chemical behavior of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene-1,4-diamine derivatives are diverse. A series of liquid crystalline compounds based on benzene-1,4-diamines with double lateral H-bonds exhibit smectogenic properties, showing both tilted and non-tilted molecular orientations in their smectic phases. The transition temperatures and mesophases of these compounds are studied using differential scanning calorimetry and polarizing microscopy . Additionally, the aggregation-induced emission enhancement (AIEE) characteristics of N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine demonstrate the impact of molecular aggregation on fluorescence properties, which can be applied in fluorescence sensing .
Applications De Recherche Scientifique
Environmental Remediation
1-N-benzyl-4-chlorobenzene-1,2-diamine falls under the broader class of Chlorobenzenes (CBs), which are recognized as environmental pollutants due to their toxicity and persistence in various environmental compartments. They pose significant environmental risks, necessitating strategies for their reduction or elimination. Key environmental fate processes for CBs in the soil involve dechlorination under anaerobic conditions, leading to the formation of lower-chlorinated benzenes. Techniques combining dechlorination of highly-chlorinated benzenes with biodegradation or biomineralization of lower-chlorinated benzenes are seen as promising remediation strategies. Moreover, immobilization of CBs in soil using different amendments is considered an effective method for reducing their environmental risk (Brahushi et al., 2017).
Organic Chemistry and Synthesis
The compound is structurally related to quinoxalines, which are used as dyes, pharmaceuticals, and antibiotics. Quinoxalines and their analogs have been investigated for their antitumoral properties and as catalyst ligands. They are formed by condensing ortho-diamines with 1,2-diketones, and substituted derivatives can be synthesized using various ketonic substances. These compounds have significant importance in organic synthesis and medicinal chemistry (Pareek and Kishor, 2015).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs), structurally related to this compound, have gained prominence in various scientific fields due to their simple structure and understanding of their supramolecular self-assembly behavior. They have applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature drives their applications in the biomedical field (Cantekin et al., 2012).
Safety and Hazards
Mécanisme D'action
Mode of Action
Benzene derivatives often act through electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . The energetic advantage of reforming an aromatic ring leads to the reaction’s completion .
Biochemical Pathways
Benzene derivatives can influence various biochemical pathways due to their electrophilic nature They may cause changes in cellular signaling, enzyme activity, and gene expression
Action Environment
The action, efficacy, and stability of 1-N-benzyl-4-chlorobenzene-1,2-diamine can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and cellular environment .
Propriétés
IUPAC Name |
1-N-benzyl-4-chlorobenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEGCHXSQSIOKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368383 |
Source


|
| Record name | N~1~-Benzyl-4-chlorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39235-92-2 |
Source


|
| Record name | N~1~-Benzyl-4-chlorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

